4,4-dimethylhex-5-ynal
Description
Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethylhex-5-ynal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-4-8(2,3)6-5-7-9/h1,7H,5-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPCDLWSEAOPAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC=O)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209405-20-9 | |
| Record name | 4,4-dimethylhex-5-ynal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4,4 Dimethylhex 5 Ynal
Retrosynthetic Analysis of 4,4-Dimethylhex-5-ynal
Retrosynthetic analysis is a powerful tool for devising synthetic routes by working backward from the target molecule to simpler, commercially available starting materials. This approach involves the disconnection of key chemical bonds to identify plausible precursor molecules.
Key Disconnections and Precursor Identification
The structure of this compound offers several potential points for disconnection. A logical primary disconnection is at the C4-C5 bond, cleaving the molecule into a propargyl synthon and a larger fragment containing the quaternary center and the aldehyde precursor. This leads to the identification of a key intermediate, such as a derivative of 3,3-dimethyl-5-oxopentanoic acid.
Another critical disconnection involves the aldehyde functional group. The aldehyde can be retrosynthetically derived from a primary alcohol, 4,4-dimethylhex-5-yn-1-ol, through an oxidation reaction. This simplifies the synthetic target to a less reactive alcohol, which can be easier to handle in preceding steps.
Further disconnection of the C4-C(CH3)2 bond points towards precursors such as 3,3-dimethylglutaric anhydride (B1165640), a commercially available starting material. This anhydride possesses the core 3,3-dimethylpentanedioyl structure, providing a solid foundation for constructing the target molecule.
Strategic Considerations for Steric Hindrance at the Quaternary Carbon Center
The quaternary carbon at the C4 position, bearing two methyl groups, significantly influences the reactivity of adjacent functional groups. This steric bulk can impede the approach of reagents, potentially leading to lower reaction rates and yields. Therefore, synthetic strategies must be chosen to minimize these steric clashes.
For instance, in the propargylation step, the choice of the propargylating agent and reaction conditions is crucial. Highly reactive organometallic reagents might be necessary to overcome the steric hindrance at the reaction center. Additionally, the sequence of bond formations is important. Introducing the sterically demanding propargyl group at an early stage might complicate subsequent transformations. A more strategic approach could involve constructing the carbon skeleton first and then introducing the alkyne and aldehyde functionalities in the final steps.
Established Synthetic Routes to this compound
Based on the retrosynthetic analysis, several synthetic routes can be envisioned for the preparation of this compound. These routes typically involve the formation of the key alkyne bond and the generation of the terminal aldehyde.
Alkyne-Forming Reactions in Terminal Aldehyde Synthesis
The introduction of the terminal alkyne is a pivotal step in the synthesis of this compound. This can be achieved through various alkyne-forming reactions, with propargylation strategies being particularly relevant.
One plausible route commences with 3,3-dimethylglutaric anhydride. This starting material can be converted to a suitable precursor for propargylation. For example, reduction of one of the carbonyl groups to a hydroxyl group, followed by protection, would yield a lactone. This lactone can then be reacted with a propargylating agent, such as a propargyl Grignard reagent or propargyl lithium, to introduce the alkyne moiety. The mechanism of this reaction involves the nucleophilic attack of the propargyl anion on the electrophilic carbonyl carbon of the lactone, leading to the opening of the ring and the formation of a hydroxy acid intermediate. Subsequent workup would yield the desired carbon skeleton.
An alternative strategy involves the direct propargylation of a ketone precursor. For instance, 3,3-dimethyl-5-oxopentanoic acid can be esterified and then subjected to propargylation. The steric hindrance around the ketone carbonyl would necessitate the use of highly reactive and potentially sterically less demanding propargylating agents.
| Starting Material | Key Intermediate | Propargylation Reagent | Product |
| 3,3-Dimethylglutaric anhydride | 4,4-Dimethyldihydro-2H-pyran-2,6(3H)-dione derived lactone | Propargylmagnesium bromide | 4,4-Dimethyl-1-hydroxyhex-5-ynoic acid |
| Ethyl 3,3-dimethyl-5-oxopentanoate | Ketone | Ethynylmagnesium bromide | Ethyl 4,4-dimethyl-5-hydroxyhex-5-ynoate |
The final step in the synthesis of this compound is the generation of the aldehyde functional group. A common and reliable method is the oxidation of the corresponding primary alcohol, 4,4-dimethylhex-5-yn-1-ol.
The precursor alcohol can be obtained through the reduction of a corresponding carboxylic acid or ester derivative, which would be the product of the propargylation step. For example, the carboxylic acid obtained from the lactone ring-opening can be selectively reduced to the primary alcohol using reagents like lithium aluminum hydride (LiAlH4).
Once the primary alcohol, 4,4-dimethylhex-5-yn-1-ol, is obtained, it can be oxidized to the target aldehyde. It is crucial to use mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. Several reagents are suitable for this transformation, including pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), and Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base). The choice of the oxidizing agent often depends on the scale of the reaction and the presence of other sensitive functional groups. The alkyne group is generally stable under these mild oxidation conditions.
| Precursor Alcohol | Oxidizing Agent | Product | Key Considerations |
| 4,4-Dimethylhex-5-yn-1-ol | Pyridinium chlorochromate (PCC) | This compound | Anhydrous conditions are required. |
| 4,4-Dimethylhex-5-yn-1-ol | Dess-Martin periodinane (DMP) | This compound | Mild conditions, but the reagent is expensive. |
| 4,4-Dimethylhex-5-yn-1-ol | Swern Oxidation | This compound | Requires low temperatures and careful handling of reagents. |
Palladium-Catalyzed Cross-Coupling Methodologies for Alkyne Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they are particularly well-suited for the introduction of the terminal alkyne moiety in the synthesis of this compound. nih.gov These reactions offer a high degree of control and functional group tolerance. A plausible synthetic route could involve the coupling of a suitable vinyl or aryl halide/triflate with a protected or terminal alkyne.
Key palladium-catalyzed cross-coupling reactions applicable to the synthesis of precursors to this compound include the Sonogashira, Suzuki, and Stille reactions. For instance, a Sonogashira coupling could be envisioned between a protected propargyl alcohol derivative and a suitable electrophile containing the dimethylated aldehyde precursor.
| Reaction | Catalyst/Reagents | Description |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Amine Base | Couples a terminal alkyne with a vinyl or aryl halide. |
| Suzuki Coupling | Pd(OAc)₂, Ligand (e.g., SPhos), Base (e.g., K₃PO₄) | Couples an organoboron compound with a vinyl or aryl halide. |
| Stille Coupling | Pd(PPh₃)₄, LiCl | Couples an organotin compound with a vinyl or aryl halide. |
These methodologies provide a versatile platform for constructing the carbon skeleton of this compound and its derivatives, allowing for the late-stage introduction of the alkyne functionality.
Chemo- and Regioselective Approaches to this compound Derivatives
The presence of both an aldehyde and a terminal alkyne in this compound necessitates careful consideration of chemo- and regioselectivity in synthetic design. The aldehyde group is susceptible to oxidation, reduction, and nucleophilic attack, while the terminal alkyne can undergo various addition and coupling reactions.
Protecting group strategies are often employed to achieve selectivity. For example, the aldehyde can be protected as an acetal, allowing for transformations on the alkyne moiety without affecting the aldehyde. Subsequent deprotection would then yield the desired this compound.
Furthermore, the regioselectivity of reactions involving the alkyne, such as hydration, is a critical consideration. Anti-Markovnikov hydration of the terminal alkyne would be required to furnish the aldehyde. organic-chemistry.org Ruthenium-based catalysts have shown high efficiency and regioselectivity in promoting the anti-Markovnikov hydration of terminal alkynes to aldehydes. organic-chemistry.org
| Transformation | Reagents/Conditions | Selectivity |
| Aldehyde Protection | Ethylene glycol, p-TsOH | Chemoselective protection of the aldehyde. |
| Alkyne Hydration (anti-Markovnikov) | [CpRu(6-naphthalene)]PF₆, Ligand | Regioselective formation of the aldehyde from the alkyne. |
Emerging and Green Chemistry Approaches for this compound Synthesis
In line with the principles of green chemistry, modern synthetic methodologies aim to improve atom economy, reduce waste, and utilize more environmentally benign reaction conditions.
Catalytic reactions are inherently more atom-economical than stoichiometric processes as they minimize the formation of byproducts. jocpr.comresearchgate.net For the synthesis of this compound, catalytic hydrogenation and hydroformylation reactions represent potential green alternatives. For instance, a catalytic approach to the formation of the aldehyde from a corresponding alcohol precursor through oxidation would be preferable to the use of stoichiometric oxidizing agents.
The use of alternative energy sources, such as microwave irradiation, can significantly accelerate reaction times and often leads to higher yields and cleaner reactions. nih.govrsc.orgnih.govasianpubs.orgugm.ac.id A key step in the synthesis of this compound, such as a cross-coupling reaction or the formation of a heterocyclic derivative, could potentially be optimized using microwave-assisted organic synthesis (MAOS). nih.govrsc.orgnih.govasianpubs.orgugm.ac.id
Solvent-free, or mechanochemical, reactions also represent a greener approach by eliminating the need for potentially hazardous solvents. researchgate.net Grinding reactants together, sometimes with a catalytic amount of a solid support, can promote reactions efficiently and with minimal waste.
| Green Approach | Advantages | Potential Application |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions. nih.govrsc.orgnih.govasianpubs.orgugm.ac.id | Palladium-catalyzed cross-coupling steps. |
| Solvent-Free Synthesis | Eliminates solvent waste, can lead to novel reactivity. researchgate.net | Aldol-type condensations for precursor synthesis. |
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild, aqueous conditions. mdpi.com While a specific enzyme for the direct synthesis of this compound may not be readily available, biocatalytic methods can be applied to the synthesis of key precursors or for the selective transformation of functional groups in related molecules. mdpi.comgeorgiasouthern.eduacs.org For example, alcohol dehydrogenases could be used for the stereoselective reduction of a ketone precursor to a chiral alcohol, which could then be converted to the target aldehyde. georgiasouthern.edu
Chemical Reactivity and Transformation Pathways of 4,4 Dimethylhex 5 Ynal
Reactions Involving the Terminal Alkyne Moiety
The terminal alkyne group of 4,4-dimethylhex-5-ynal is a versatile handle for a variety of organic reactions, allowing for the construction of more complex molecular architectures.
Alkyne Hydration and Tautomerization Mechanisms
The hydration of the terminal alkyne in this compound involves the addition of water across the carbon-carbon triple bond. This reaction is typically catalyzed by a combination of a strong acid, such as sulfuric acid, and a mercury(II) salt, like mercuric sulfate. The regioselectivity of this addition follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne.
The mechanism commences with the formation of a pi-complex between the alkyne and the mercuric ion, which activates the alkyne for nucleophilic attack by water. This results in the formation of a vinylmercuric intermediate. Subsequent protonolysis replaces the mercury group with a hydrogen, yielding an enol. The enol, an alcohol directly attached to a double-bonded carbon, is generally unstable and rapidly tautomerizes to its more stable keto isomer. In the case of a terminal alkyne like that in this compound, this process yields a methyl ketone.
Table 1: Products of Alkyne Hydration of this compound
| Reactant | Major Intermediate (Enol) | Final Product (Ketone) |
|---|
Click Chemistry Applications (e.g., Huisgen Cycloadditions)
The terminal alkyne of this compound is an ideal substrate for "click chemistry," a class of reactions known for their high yields, stereospecificity, and benign reaction conditions. The most prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole.
While the thermal version of this reaction can lead to a mixture of regioisomers, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly regioselective, exclusively yielding the 1,4-disubstituted triazole. This reaction is robust and can be performed in a variety of solvents, including water. The terminal alkyne of this compound can thus be efficiently coupled with a wide range of organic azides to generate complex molecules containing the stable triazole linkage.
Metal-Catalyzed Functionalizations of the C≡C Triple Bond
The terminal alkyne is amenable to a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.
Hydroboration-Oxidation: This two-step process provides a complementary method to hydration for the conversion of the alkyne to a carbonyl compound. The reaction of this compound with a borane (B79455) reagent (e.g., BH₃ or a dialkylborane) results in the syn-addition of the B-H bond across the triple bond. The boron atom adds to the terminal, less sterically hindered carbon, exhibiting anti-Markovnikov regioselectivity. Subsequent oxidation of the resulting vinylborane (B8500763) with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, forming an enol. This enol then tautomerizes to the corresponding aldehyde.
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the triple bond of this compound typically follows Markovnikov's rule, with the hydrogen atom adding to the terminal carbon and the halogen adding to the more substituted internal carbon. The reaction can proceed in a stepwise manner. The addition of one equivalent of HX yields a vinyl halide. In the presence of excess HX, a second addition can occur, resulting in a geminal dihalide, where both halogen atoms are attached to the same carbon. Anti-Markovnikov addition can be achieved with HBr in the presence of peroxides, proceeding via a radical mechanism.
Table 2: Comparison of Hydration, Hydroboration-Oxidation, and Hydrohalogenation Products
| Reaction | Reagents | Regioselectivity | Initial Product | Final Product |
|---|---|---|---|---|
| Hydration | H₂O, H₂SO₄, HgSO₄ | Markovnikov | Enol | Methyl Ketone |
| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | Anti-Markovnikov | Enol | Aldehyde |
| Hydrohalogenation | HX | Markovnikov | Vinyl Halide | Geminal Dihalide |
Carboalumination: The zirconium-catalyzed carboalumination, often referred to as the Negishi carboalumination, involves the addition of an organoaluminum reagent across the alkyne. This reaction is highly syn-selective, meaning the alkyl group from the aluminum reagent and the aluminum atom add to the same face of the triple bond. For terminal alkynes like this compound, this process can be highly regioselective. The resulting vinylalane is a versatile intermediate that can be further functionalized, for instance, by reaction with electrophiles.
Other Organometallic Additions: The terminal alkyne can also participate in other important metal-catalyzed cross-coupling reactions.
Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples the terminal alkyne of this compound with aryl or vinyl halides. It is a highly reliable method for the formation of C(sp)-C(sp²) bonds.
Negishi Coupling: In this palladium- or nickel-catalyzed reaction, an organozinc reagent is coupled with an organic halide. The terminal alkyne of this compound can first be converted to an alkynylzinc reagent, which can then be coupled with various organic halides.
Nucleophilic and Electrophilic Additions to the Alkyne
Nucleophilic Additions: The direct nucleophilic addition to an unactivated alkyne is generally difficult due to the high electron density of the triple bond. However, the terminal proton of the alkyne in this compound is weakly acidic and can be removed by a strong base (such as sodium amide or an organolithium reagent) to form a nucleophilic acetylide anion. This acetylide is a potent nucleophile and can participate in both substitution and addition reactions. For instance, it can add to carbonyl compounds, such as aldehydes and ketones, to form propargyl alcohols.
Electrophilic Additions: The electron-rich triple bond of this compound is susceptible to attack by electrophiles. The mechanism typically involves the formation of a vinyl cation intermediate. As seen in hydrohalogenation, the addition of electrophiles like halogens (Br₂, Cl₂) also occurs. The reaction proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms across the triple bond to form a dihaloalkene.
Reactions Involving the Aldehyde Functionality
The aldehyde group in this compound is a primary site for a variety of chemical transformations, including condensations, cyclizations, reductions, oxidations, olefinations, and organometallic additions. However, the steric bulk imposed by the adjacent gem-dimethyl group can significantly impact the reaction rates and yields of these transformations compared to unhindered aldehydes.
Aldehyde Condensations and Cyclization Reactions
The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation, typically involving the reaction of an enolate with a carbonyl compound. In the case of this compound, the absence of α-hydrogens prevents it from forming an enolate and acting as the nucleophilic partner in a self-condensation reaction. It can, however, act as an electrophilic acceptor for an enolate derived from another carbonyl compound in a crossed aldol condensation.
The steric hindrance at the α-position of this compound is expected to decrease its reactivity as an electrophile. The bulky gem-dimethyl groups impede the approach of the nucleophilic enolate, potentially leading to lower reaction yields or requiring more forcing conditions compared to sterically unhindered aldehydes. The success of such crossed aldol reactions often depends on the nature of the enolate, with smaller, more reactive enolates being more likely to overcome the steric barrier.
Table 1: Predicted Outcomes of Crossed Aldol Condensation with this compound
| Enolate Source | Expected Product | Predicted Reactivity |
| Acetone | 7,7-Dimethyl-5-hydroxyoct-1-yn-4-one | Moderate to low, due to steric hindrance. |
| Acetaldehyde | 6,6-Dimethyl-4-hydroxyhept-1-yn-3-one | Moderate, may require specific catalysts or conditions. |
| Cyclohexanone | 2-(1-Hydroxy-3,3-dimethylpent-4-ynyl)cyclohexan-1-one | Low, significant steric clash expected. |
Note: The reactivity predictions are based on general principles of steric hindrance in aldol reactions and the specific structure of this compound.
The bifunctional nature of this compound, possessing both an aldehyde and a terminal alkyne, presents opportunities for intramolecular cyclization reactions to form heterocyclic structures. These reactions can be initiated by various reagents that activate either the alkyne or the aldehyde functionality.
For instance, treatment with a nucleophile could lead to an initial attack on the aldehyde, followed by an intramolecular reaction of the resulting alkoxide with the alkyne. Alternatively, activation of the alkyne, for example through metal catalysis, could facilitate an intramolecular attack by the aldehyde oxygen. The gem-dimethyl group in this case can play a crucial role in directing the cyclization by influencing the conformation of the molecule, a phenomenon known as the Thorpe-Ingold effect, which can favor ring-closing reactions. The size of the resulting ring would depend on the reaction conditions and the nature of the catalyst or reagent used.
Reductions and Oxidations of the Aldehyde Group
The aldehyde functionality of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.
Reduction: The reduction of the aldehyde to an alcohol, 4,4-dimethylhex-5-yn-1-ol, can be achieved using a variety of reducing agents. Due to the steric hindrance around the carbonyl group, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) might exhibit slower reaction rates compared to their reactions with unhindered aldehydes. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are expected to efficiently reduce the aldehyde. It is important to note that under certain conditions, some reducing agents could also interact with the terminal alkyne. However, selective reduction of the aldehyde in the presence of an alkyne is generally achievable.
Table 2: Common Reducing Agents for the Conversion of this compound to 4,4-Dimethylhex-5-yn-1-ol
| Reagent | Typical Conditions | Predicted Selectivity |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to rt | High for aldehyde reduction |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | High for aldehyde reduction, potential for alkyne reduction with excess reagent or harsh conditions. |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene or Hexane, low temperature | High for aldehyde reduction. |
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 4,4-dimethylhex-5-ynoic acid. A variety of oxidizing agents can be employed for this transformation. Milder oxidizing agents are generally preferred to avoid potential side reactions with the alkyne moiety.
Table 3: Common Oxidizing Agents for the Conversion of this compound to 4,4-Dimethylhex-5-ynoic Acid
| Reagent | Typical Conditions | Predicted Selectivity |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0 °C | High for aldehyde oxidation, but harsh conditions may affect the alkyne. |
| Pinnick Oxidation (NaClO₂/NaH₂PO₄/2-methyl-2-butene) | t-BuOH/water | High for aldehyde oxidation, mild conditions are compatible with the alkyne. |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia | High for aldehyde oxidation, a classic qualitative test for aldehydes. |
Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions
Olefination reactions provide a powerful method for converting the carbonyl group of an aldehyde into a carbon-carbon double bond. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most common methods for this transformation.
The steric hindrance at the α-position of this compound is a significant factor in these reactions. While the Wittig reaction is generally effective for a wide range of aldehydes, sterically hindered substrates can sometimes lead to lower yields or require more reactive ylides. The Horner-Wadsworth-Emmons reaction, which utilizes phosphonate (B1237965) carbanions, is often more successful with sterically hindered aldehydes and typically provides excellent stereoselectivity, favoring the formation of the (E)-alkene. organic-chemistry.orgwikipedia.orgalfa-chemistry.com
Table 4: Predicted Olefination Reactions of this compound
| Reaction | Reagent | Expected Product | Predicted Outcome |
| Wittig Reaction | Methyltriphenylphosphonium bromide / n-BuLi | 5,5-Dimethylhept-1-en-6-yne | Moderate to good yield, dependent on ylide reactivity. |
| HWE Reaction | Triethyl phosphonoacetate / NaH | Ethyl 6,6-dimethyl-2-octen-7-ynoate | Good yield, high (E)-stereoselectivity expected. wikipedia.org |
Organometallic Additions (e.g., Grignard, Organolithium Reagents) to the Carbonyl
The addition of organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), to the aldehyde functionality of this compound results in the formation of secondary alcohols. These reactions are fundamental for constructing new carbon-carbon bonds.
The steric hindrance posed by the gem-dimethyl group at the α-position can influence the rate of addition of these nucleophiles. Bulky organometallic reagents may experience significant steric repulsion, leading to slower reactions or, in extreme cases, favoring side reactions such as enolization (if α-hydrogens were present) or reduction of the aldehyde. However, with less sterically demanding organometallic reagents, the addition is expected to proceed to afford the corresponding secondary alcohol. Organolithium reagents are generally more reactive than Grignard reagents and may be more effective in overcoming the steric hindrance. saskoer.ca
It is also critical to consider the presence of the acidic terminal alkyne proton. Organometallic reagents are strong bases and will deprotonate the alkyne to form a metal acetylide. Therefore, at least two equivalents of the organometallic reagent are required: one to deprotonate the alkyne and the second to add to the aldehyde.
Table 5: Predicted Organometallic Additions to this compound
| Reagent (2 eq.) | Expected Intermediate | Final Product (after acidic workup) | Predicted Outcome |
| Methylmagnesium bromide (CH₃MgBr) | Magnesium salt of 5,5-dimethylhept-6-yn-2-ol | 5,5-Dimethylhept-6-yn-2-ol | Good yield with careful control of stoichiometry. |
| n-Butyllithium (n-BuLi) | Lithium salt of 6,6-dimethyldec-7-yn-5-ol | 6,6-Dimethyldec-7-yn-5-ol | Good yield, higher reactivity may be advantageous. |
| Phenylmagnesium bromide (PhMgBr) | Magnesium salt of 1-phenyl-4,4-dimethylhex-5-yn-1-ol | 1-Phenyl-4,4-dimethylhex-5-yn-1-ol | Moderate yield, steric hindrance may be more significant. |
Concerted and Cascade Reactions Involving Both Functionalities
The interplay between the terminal alkyne and the aldehyde in this compound opens avenues for sophisticated molecular constructions through concerted or sequential bond-forming events. These reactions are highly valuable in synthetic chemistry as they can rapidly build molecular complexity from a relatively simple linear substrate in a single operational step.
The six-atom separation between the terminal carbon of the alkyne and the aldehyde carbonyl carbon makes this compound an ideal candidate for intramolecular 6-endo-dig cyclization reactions. Such transformations can be initiated by various catalytic systems, leading to the formation of six-membered rings, which are prevalent in many natural products and pharmaceutically active compounds.
One of the most powerful methods for achieving this is the rhodium-catalyzed reductive cyclization. acs.orgthieme-connect.com In a hypothetical reaction, employing a chiral rhodium catalyst and a hydrogen source, this compound could be converted into a chiral cyclic allylic alcohol. The gem-dimethyl group at the C4 position would likely influence the conformational preference of the transition state, potentially leading to high levels of diastereoselectivity. The reaction proceeds via an oxidative cyclization to form a rhodacyclopentene intermediate, which then undergoes hydrogenolysis to yield the product and regenerate the catalyst. acs.org
Another potential pathway is a photocatalytic divergent cyclization. nih.govresearchgate.net Depending on the solvent and reaction conditions, visible-light-induced radical cyclization could lead to different cyclic structures. For instance, a sulfonylative cyclization could initiate a cascade resulting in the formation of a substituted cyclopentenone, arising from a 5-exo-dig radical cyclization followed by rearrangement. nih.govresearchgate.net
Table 1: Predicted Intramolecular Cyclization Products of this compound
| Catalyst/Reagent System | Predicted Major Product | Ring Size | Key Features |
|---|---|---|---|
| [Rh(COD)Cl]₂ / Chiral Phosphine, H₂ | (R/S)-1-(5,5-dimethylcyclohex-1-en-1-yl)methanol | 6 | Reductive cyclization, formation of a chiral allylic alcohol. |
| Photocatalyst (e.g., Ir(ppy)₃), Sulfonyl Chloride | 2-(sulfonylmethyl)-4,4-dimethylcyclopent-2-en-1-one | 5 | Radical cascade, 5-exo-dig cyclization, potential for divergence. nih.govresearchgate.net |
This is an interactive data table. Users can sort and filter the data based on the columns.
The bifunctionality of this compound is perfectly suited for domino or tandem reactions, where the initial transformation of one functional group sets the stage for a subsequent reaction of the other, all in a single pot. These sequences are highly efficient and atom-economical.
A plausible domino reaction could involve an initial condensation of the aldehyde with an amine to form an enamine or iminium ion, which then participates in an intramolecular reaction with the alkyne. For example, a tandem oxa-Michael-aldol reaction sequence could be envisioned. beilstein-journals.org In the presence of a suitable catalyst, the aldehyde could react with a nucleophile, and the resulting intermediate could then undergo an intramolecular Michael addition to the alkyne (activated by a metal catalyst), followed by an aldol-type cyclization.
Furthermore, a three-component reaction could be designed. For instance, in the presence of urea (B33335) or thiourea (B124793) and an acid catalyst, this compound could undergo a reaction where the aldehyde and urea form an intermediate that then participates in a hetero-Diels-Alder reaction with the alkyne, leading to complex heterocyclic scaffolds. organic-chemistry.org
Table 2: Hypothetical Domino and Tandem Reactions of this compound
| Reaction Type | Reagents | Predicted Product Scaffold | Key Transformations |
|---|---|---|---|
| Iminium-Alkyne Cyclization | Secondary Amine, Acid Catalyst | Substituted Tetrahydropyridine | Iminium formation, intramolecular hydroamination/cyclization. |
| Three-Component Reaction | Urea, Aldehyde, Acid Catalyst | Fused 1,3-Oxazine | Condensation, hetero-Diels-Alder cycloaddition. organic-chemistry.org |
This is an interactive data table. Users can sort and filter the data based on the columns.
The proximity of the alkyne and aldehyde functionalities can also facilitate unique rearrangement reactions. While no direct examples for this compound exist, analogies can be drawn from related systems.
A potential transformation is a Meyer-Schuster-like rearrangement. researchgate.net Although the classical Meyer-Schuster rearrangement starts from a propargyl alcohol, it is conceivable that under certain catalytic conditions (e.g., with a Lewis or Brønsted acid), the aldehyde could be converted in situ to a species that could trigger a rearrangement involving the alkyne. For example, initial hydration of the alkyne could lead to a methyl ketone, which could then undergo an intramolecular aldol condensation, followed by dehydration and rearrangement to furnish a cyclic enone.
Another possibility involves an initial interaction of a metal catalyst with both the alkyne and the aldehyde, leading to a metallacyclic intermediate that could undergo reductive elimination or other rearrangements to yield novel carbocyclic or heterocyclic products. The gem-dimethyl group would play a crucial role in directing the stereochemical outcome of such rearrangements by restricting conformational freedom.
Spectroscopic and Advanced Characterization Methodologies in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For a compound like 4,4-dimethylhex-5-ynal, one-dimensional (¹H and ¹³C) NMR provides initial information, while advanced two-dimensional techniques are indispensable for definitive structural confirmation.
Based on established principles, the predicted ¹H and ¹³C NMR chemical shifts for this compound provide a foundational dataset for its structural analysis. The aldehyde proton is expected to be the most downfield signal in the ¹H NMR spectrum, typically appearing between 9 and 10 ppm. libretexts.orglibretexts.org Protons on carbons adjacent to the carbonyl group generally resonate in the 2.0-2.5 ppm range. libretexts.org In the ¹³C NMR spectrum, carbonyl carbons of aldehydes are characteristically found in the highly deshielded region of 190 to 215 ppm. libretexts.org
Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1 (CHO) | ~9.8 (t) | ~202 |
| C2 (CH₂) | ~2.5 (t) | ~45 |
| C3 (CH₂) | ~1.8 (t) | ~25 |
| C4 (C(CH₃)₂) | - | ~35 |
| C5 (C≡CH) | - | ~85 |
| C6 (≡CH) | ~2.2 (s) | ~70 |
Note: Predicted values are estimates based on standard chemical shift ranges and substituent effects. Actual experimental values may vary. Multiplicity: s=singlet, t=triplet.
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound by establishing through-bond correlations. huji.ac.il
COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton couplings. Key correlations expected for this compound would be a cross-peak between the aldehyde proton (H1) and the methylene (B1212753) protons at C2, and another between the methylene protons at C2 and C3. The absence of further correlations from the C3 protons would confirm their proximity to the non-protonated quaternary carbon.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. researchgate.net For this compound, this would definitively assign the ¹³C signals for the C1, C2, C3, C6, and methyl carbons by linking them to their corresponding proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment is vital for mapping the complete carbon skeleton. arxiv.org Key HMBC correlations would confirm the connectivity around the quaternary center. For instance, the methyl protons would show correlations to the quaternary carbon (C4), the adjacent methylene carbon (C3), and the alkyne carbon (C5). The aldehyde proton (H1) would show a correlation to the C2 carbon, and the acetylenic proton (H6) would correlate to both C5 and C4.
The single bonds within the aliphatic chain of this compound (specifically the C2-C3 and C3-C4 bonds) allow for conformational flexibility. Dynamic NMR (DNMR) techniques, such as variable-temperature (VT) NMR studies, are employed to investigate the energetics of these conformational changes. libretexts.org
While significant energy barriers to rotation are not expected at room temperature for this acyclic molecule, DNMR could be used to study reaction kinetics if, for example, this compound were involved in a reversible chemical exchange process, such as hemiacetal formation. By monitoring the coalescence of signals at different temperatures, the activation energy for such a process could be determined. libretexts.org Conformational analysis can also be enhanced by combining NMR data with computational chemistry to determine the most stable conformers in solution. acs.orgsjsu.edu
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental composition of a molecule. longdom.org For this compound, the molecular formula is C₈H₁₂O. nih.gov
HRMS can distinguish this composition from other isobaric formulas (molecules with the same nominal mass but different elemental compositions). The precise mass measurement provided by techniques like FT-ICR or Orbitrap MS allows for the confident verification of the molecular formula, which is a fundamental step in structure confirmation. nih.govresearchgate.net
Predicted HRMS Data for this compound Adducts
| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M+H]⁺ | C₈H₁₃O⁺ | 125.09609 |
| [M+Na]⁺ | C₈H₁₂ONa⁺ | 147.07803 |
| [M-H]⁻ | C₈H₁₁O⁻ | 123.08153 |
Data sourced from PubChem and calculated based on monoisotopic masses. uni.lu
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting daughter ions. unt.edu This technique provides detailed structural information by revealing characteristic fragmentation pathways. For this compound, several key fragmentation routes can be predicted based on the functional groups present. nih.govyoutube.com
α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is common for aldehydes. This could result in the loss of a hydrogen radical (M-1) to form a stable acylium ion, or the loss of the formyl group (CHO, M-29).
McLafferty Rearrangement: Aldehydes with a γ-hydrogen can undergo a characteristic McLafferty rearrangement. In this compound, a γ-hydrogen is present on the C4-methyl groups. This rearrangement would lead to the elimination of a neutral alkene (isobutylene) and the formation of a radical cation at m/z 68.
Propargylic Cleavage: The bond between C3 and C4 is propargylic to the alkyne and could cleave, leading to the formation of a stable propargyl cation or radical.
Predicted Key MS/MS Fragments for this compound (Parent Ion m/z 124)
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 123 | [C₈H₁₁O]⁺ | α-Cleavage (Loss of H•) |
| 95 | [C₆H₇O]⁺ | α-Cleavage (Loss of •C₂H₅) - less likely |
| 81 | [C₆H₉]⁺ | Loss of CHO followed by rearrangement |
| 68 | [C₄H₄O]⁺• | McLafferty Rearrangement |
| 57 | [C₄H₉]⁺ | Cleavage at C3-C4 (tert-butyl cation) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research Contexts
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. For this compound, the most prominent feature would be a strong, sharp absorption band for the carbonyl (C=O) stretch, typically found in the range of 1740-1690 cm⁻¹ for aldehydes. masterorganicchemistry.com Another diagnostic feature for the aldehyde is the C-H stretch, which appears as two distinct, weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.orglibretexts.org The terminal alkyne would show a sharp, weak to medium absorption for the ≡C-H stretch around 3300 cm⁻¹ and a weak absorption for the C≡C triple bond stretch near 2100 cm⁻¹. masterorganicchemistry.com
Raman Spectroscopy: Raman spectroscopy is complementary to IR, as it is more sensitive to non-polar, polarizable bonds. The C≡C triple bond stretch of the terminal alkyne, which is often weak in the IR spectrum, typically gives a strong, sharp signal in the Raman spectrum. acs.orgnih.gov This makes Raman spectroscopy an excellent tool for confirming the presence of the alkyne moiety. The C=O stretch is also observable in Raman, though generally weaker than in the IR spectrum.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
|---|---|---|---|
| Aldehyde | C=O Stretch | 1740–1690 (Strong) | Present |
| Aldehyde | C-H Stretch | ~2820 & ~2720 (Weak-Medium) | Weak |
| Terminal Alkyne | ≡C-H Stretch | ~3300 (Sharp, Medium) | Present |
| Terminal Alkyne | C≡C Stretch | ~2140–2100 (Weak, Sharp) | Strong |
Electronic Absorption Spectroscopy for Conjugated Derivatives and Reaction Monitoring
Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a powerful technique for characterizing compounds that contain chromophores—molecular entities capable of absorbing light. The aldehyde group (C=O) and the alkyne group (C≡C) in this compound are both chromophores. However, in the parent molecule, these groups are not conjugated, which limits their absorption to shorter wavelengths, typically in the deep UV region.
The true utility of UV-Vis spectroscopy for this compound class emerges when the aldehyde or alkyne is brought into conjugation with other π-systems. For instance, a reaction that forms a conjugated enone or enyne from this compound would lead to a significant shift in the absorption maximum (λmax) to longer wavelengths. This bathochromic shift is a direct consequence of the delocalization of π-electrons over the newly formed conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Reaction Monitoring Applications:
The distinct spectral changes associated with the formation of conjugated systems make UV-Vis spectroscopy an excellent tool for real-time reaction monitoring. For example, in a reaction where this compound is converted to a conjugated derivative, the disappearance of the reactant's weak absorption and the appearance of the product's strong, red-shifted absorption can be tracked over time. By applying the Beer-Lambert Law, the concentration of the product can be quantified, allowing for the determination of reaction kinetics.
Hypothetical UV-Vis Data for a Conjugated Derivative:
To illustrate this principle, consider a hypothetical reaction where this compound is converted into a conjugated enal. The expected changes in UV-Vis absorption are presented in the interactive table below.
| Compound | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |
| This compound | Isolated C=O, C≡C | < 200 | Low |
| Conjugated Enal Derivative | C=C-C=O | 220-250 | High (>10,000) |
This table demonstrates the significant shift in λmax and the increase in molar absorptivity that would be expected upon the formation of a conjugated system, providing a clear spectroscopic handle for analysis.
X-ray Crystallography of Crystalline Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For a small molecule like this compound, which is a liquid at room temperature, this technique would be applied to a solid, crystalline derivative. The formation of such a derivative, for example, through reaction of the aldehyde to form a hydrazone or a semicarbazone, is a common strategy to facilitate crystallographic analysis.
The process involves irradiating a single crystal of the derivative with a beam of X-rays. The diffraction pattern produced is a result of the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a detailed three-dimensional model of the molecule's structure can be constructed.
Detailed Research Findings from Crystallography:
A successful crystallographic analysis of a derivative of this compound would provide a wealth of precise structural information, including:
Bond Lengths and Angles: Accurate measurements of all bond lengths and angles within the molecule, confirming the expected geometries of the sp, sp2, and sp3 hybridized carbon atoms.
Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonds or van der Waals forces, that govern the packing of the molecules in the crystal lattice.
Hypothetical Crystallographic Data Table:
The following interactive table presents hypothetical crystallographic data that might be obtained for a crystalline derivative of this compound.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Volume (Å3) | 1290 |
| Z | 4 |
| R-factor | < 0.05 |
This data would provide an unambiguous determination of the molecular structure and packing in the solid state, offering fundamental insights into the compound's physical properties.
Q & A
Basic: What are the standard synthetic routes for 4,4-dimethylhex-5-ynal, and how can reaction conditions be optimized for higher yields?
The synthesis of this compound typically involves alkyne functionalization and aldehyde protection strategies. Common methods include Sonogashira coupling for alkyne introduction and oxidation of propargyl alcohols to aldehydes . Optimization requires adjusting catalysts (e.g., PdCl₂(PPh₃)₂ for cross-coupling), temperature, and solvent polarity. For example, using aqueous dioxane improves reaction homogeneity, while Cs₂CO₃ as a base enhances coupling efficiency . Purification via column chromatography (hexane/ethyl acetate gradients) and characterization by NMR (δH, δC assignments) are critical for yield validation .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral assignments validated?
Key techniques include:
- ¹H/¹³C NMR : Assign methyl groups (δ ~1.2–1.5 ppm) and aldehyde protons (δ ~9.5–10 ppm). Alkyne carbons appear at δ ~70–90 ppm in ¹³C NMR .
- IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 140 for [M+H]⁺) validate molecular weight .
Cross-referencing with databases (NIST, PubChem) and comparing to literature data (e.g., Rf values in TLC) ensures assignment accuracy .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Due to its aldehyde reactivity and potential irritancy:
- Use fume hoods for volatile exposure control.
- Wear nitrile gloves and safety goggles.
- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
- Emergency protocols: Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .
Basic: How can researchers assess the biological activity of this compound in preliminary assays?
Begin with cytotoxicity assays (e.g., MTT on HEK-293 cells) to establish IC₅₀ values. Monitor aldehyde reactivity using Schiff base formation assays with lysine residues. For alkyne-specific interactions, employ click chemistry (e.g., CuAAC with azide-functionalized probes) . Dose-response curves and negative controls (e.g., dimethylhexane analogs) differentiate target effects from nonspecific binding .
Advanced: How can competing side reactions (e.g., alkyne dimerization) during synthesis be minimized?
- Catalyst Tuning : Use Pd/Cu co-catalysts with sterically hindered ligands (e.g., PCy₃) to suppress Glaser coupling .
- Temperature Control : Maintain reactions below 60°C to prevent alkyne cyclization.
- Additive Strategies : Introduce radical scavengers (e.g., BHT) or kinetic trapping agents (e.g., TEMPO) .
Post-reaction analysis via GC-MS identifies dimerization byproducts (e.g., m/z 280 for [2M+H]⁺), guiding iterative optimization .
Advanced: How should researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Error Analysis : Quantify uncertainties in DFT calculations (e.g., solvent model inaccuracies) versus experimental errors (e.g., NMR integration drift) .
- Hybrid Methods : Combine MD simulations (e.g., Gaussian09) with empirical kinetic studies (e.g., Arrhenius plots) to validate transition states .
- Statistical Validation : Apply F-tests to compare theoretical/experimental activation energies, prioritizing discrepancies exceeding 95% confidence intervals .
Advanced: What strategies ensure the compound’s stability under varying pH and temperature conditions during biological assays?
- pH Buffering : Use phosphate buffers (pH 7.4) to stabilize the aldehyde group against hydration.
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., >120°C) .
- Lyophilization : For long-term storage, lyophilize in amber vials under vacuum to prevent aldol condensation .
Advanced: How can researchers balance open data-sharing mandates with proprietary concerns in collaborative studies?
- Anonymization : Remove sensitive synthetic steps (e.g., proprietary catalysts) while disclosing general protocols (e.g., solvent systems) .
- Data Licensing : Use CC-BY-NC licenses for public repositories (e.g., Zenodo) to restrict commercial use .
- Selective Disclosure : Publish raw NMR/IR data without detailed reaction engineering parameters .
Advanced: How are discrepancies in NMR and mass spectrometry data addressed when impurities are suspected?
- Spiking Experiments : Add authentic standards to confirm peak assignments (e.g., aldehyde vs. ketone impurities) .
- High-Resolution MS : Differentiate isobaric impurities (e.g., m/z 140.0837 vs. 140.1052 for C₈H₁₂O₂ isomers) .
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals from trace byproducts .
Advanced: What experimental designs mitigate confounding variables in studying the compound’s bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
